molecular formula C9H17NO4S B3328355 N-Acetyl-5-(3-hydroxybutyl)-L-cysteine CAS No. 45159-41-9

N-Acetyl-5-(3-hydroxybutyl)-L-cysteine

Cat. No.: B3328355
CAS No.: 45159-41-9
M. Wt: 235.30 g/mol
InChI Key: OGVOFSHWCPHKOO-XDKWHASVSA-N
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Description

N-Acetyl-5-(3-hydroxybutyl)-L-cysteine is a sulfur-containing metabolite formed via the conjugation of L-cysteine with a 3-hydroxybutyl group, followed by N-acetylation. This compound belongs to the broader class of N-acetyl-S-substituted-L-cysteine derivatives, which are critical biomarkers for assessing exposure to reactive electrophiles in environmental or occupational toxicology . These analogs are urinary metabolites of volatile organic compounds (VOCs) like butadiene, acrylonitrile, and acrolein, formed during plant combustion or industrial processes .

Properties

IUPAC Name

(2R)-2-acetamido-3-(3-hydroxybutylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c1-6(11)3-4-15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6?,8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGVOFSHWCPHKOO-XDKWHASVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCSCC(C(=O)O)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(CCSC[C@@H](C(=O)O)NC(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501282935
Record name N-Acetyl-S-(3-hydroxybutyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45159-41-9
Record name N-Acetyl-S-(3-hydroxybutyl)-L-cysteine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=45159-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Cysteine, N-acetyl-5-(3-hydroxybutyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045159419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Acetyl-S-(3-hydroxybutyl)-L-cysteine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501282935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyl-5-(3-hydroxybutyl)-L-cysteine typically involves the following steps:

    Acetylation of L-cysteine: L-cysteine is reacted with acetic anhydride under controlled conditions to introduce the acetyl group.

    Addition of 3-hydroxybutyl group: The acetylated cysteine is then reacted with 3-hydroxybutyl bromide in the presence of a base such as sodium hydroxide to attach the 3-hydroxybutyl group to the sulfur atom.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-Acetyl-5-(3-hydroxybutyl)-L-cysteine can undergo oxidation reactions, where the sulfur atom is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The 3-hydroxybutyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur species.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-Acetyl-5-(3-hydroxybutyl)-L-cysteine is used as a building block in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential role in cellular processes involving cysteine metabolism. It may also serve as a precursor for the synthesis of biologically active peptides and proteins.

Medicine: this compound is investigated for its potential therapeutic applications, including its antioxidant properties and its ability to modulate cellular redox states

Industry: In industrial applications, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Acetyl-5-(3-hydroxybutyl)-L-cysteine involves its interaction with cellular thiol groups and redox-active molecules. The acetyl group may enhance its stability and bioavailability, while the hydroxybutyl group may influence its reactivity and interactions with biological targets. The compound may modulate cellular redox states by acting as an antioxidant or by participating in redox cycling reactions.

Comparison with Similar Compounds

Key Observations:

However, the single hydroxyl group may reduce polarity compared to DHBMA’s dihydroxybutyl substituent, impacting chromatographic retention times in analytical workflows . CEMA’s cyanoethyl group introduces strong electronegativity, enhancing its detectability via mass spectrometry compared to hydroxy-substituted analogs .

Metabolic Pathways :

  • DHBMA and MHBMA are both derived from 1,3-butadiene but differ in oxidation states. DHBMA results from epoxidation and hydrolysis, while MHBMA involves allylic oxidation . This suggests that the target compound’s hydroxybutyl group could originate from similar oxidative pathways in alkene metabolism.

Biomarker Utility :

  • 3HPMA and DHBMA are validated biomarkers for acrolein and butadiene exposure, respectively, with elevated levels observed in tobacco users and occupational settings . The absence of the target compound in cited studies may indicate lower prevalence or distinct parent compound origins.

Research Findings and Analytical Considerations

  • Detection Sensitivity : Analogs like DHBMA and 3HPMA are detectable at low limits of detection (LLOD) in urine (e.g., 0.1–0.5 ng/mL), facilitated by their polar hydroxy groups and compatibility with LC-MS/MS . The target compound’s longer alkyl chain may require optimized extraction protocols.
  • Stability: Hydroxy-substituted metabolites are prone to oxidation or enzymatic degradation. For instance, DHBMA’s dihydroxy structure may make it more labile than the target compound’s mono-hydroxy derivative .
  • Fold Changes in Exposure Studies: In opium users, DHBMA and 3HPMA exhibited significant fold changes (>5 and >2, respectively), highlighting their sensitivity as combustion product biomarkers . Similar studies on the target compound are needed to establish its diagnostic relevance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-Acetyl-5-(3-hydroxybutyl)-L-cysteine, and how can purity be ensured?

  • Methodological Answer : Synthesis of cysteine derivatives typically involves protecting group strategies. For example, tert-butyl esters (e.g., tert-Butyl N-acetyl-S-methyl-L-cysteinate) are used to stabilize reactive thiol groups during synthesis . To achieve high purity (>95%), column chromatography (silica gel) and recrystallization are recommended. Yield optimization may require adjusting reaction times (e.g., 12–24 hrs) and temperatures (room temperature to 60°C) based on acylating agent reactivity. Confirm purity via HPLC with UV detection at 210–220 nm .

Q. How should nuclear magnetic resonance (NMR) spectroscopy be applied to confirm the structure of this compound?

  • Methodological Answer : Use ¹H and ¹³C NMR to verify the acetyl group (δ ~2.0 ppm for CH₃ in ¹H; δ ~170 ppm for carbonyl in ¹³C) and hydroxybutyl moiety (δ ~1.5–3.5 ppm for CH₂/CH groups). Assign stereochemistry using coupling constants (e.g., J = 4–6 Hz for cysteine α-proton). For complex splitting patterns, 2D NMR (COSY, HSQC) resolves overlapping signals . Compare spectra to structurally analogous compounds like N-Acetyl-S-(2-hydroxyethyl)-L-cysteine .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

  • Methodological Answer : Derivatize the compound with fluorogenic agents (e.g., o-phthalaldehyde) for HPLC-fluorescence detection. Alternatively, use LC-MS/MS with electrospray ionization (ESI+) in selected reaction monitoring (SRM) mode. Validate methods via spike-recovery experiments (85–115% recovery) and limit of detection (LOD) studies (≤0.1 µg/mL) .

Advanced Research Questions

Q. How can researchers address contradictions in the stability of this compound under physiological pH conditions?

  • Methodological Answer : Conduct accelerated stability studies at pH 2.0 (simulating gastric fluid) and pH 7.4 (blood) using buffered solutions. Monitor degradation via UV-Vis spectroscopy (absorbance shifts at 250–300 nm) and quantify products (e.g., free cysteine) with LC-MS. If instability is observed, consider prodrug strategies, such as tert-butyl esterification, to enhance shelf life .

Q. What experimental designs are critical for assessing the metabolic fate of this compound in vivo?

  • Methodological Answer : Use isotopic labeling (e.g., ¹³C or ²H) to track metabolite formation in animal models. Collect plasma, urine, and tissue samples at timed intervals (0–24 hrs). Employ high-resolution mass spectrometry (HRMS) to identify phase I/II metabolites (e.g., sulfoxides, glutathione conjugates). Compare results to in vitro hepatocyte assays to validate metabolic pathways .

Q. How can researchers optimize reaction conditions to mitigate side reactions during the synthesis of this compound?

  • Methodological Answer : Side reactions (e.g., over-acylation) are minimized by controlling stoichiometry (1:1 molar ratio of cysteine to acylating agent) and using mild bases (e.g., NaHCO₃ instead of NaOH). Monitor reaction progress with TLC (Rf = 0.3–0.5 in ethyl acetate/hexane). For persistent impurities, employ orthogonal purification (e.g., ion-exchange chromatography post-silica gel) .

Methodological Challenges & Solutions

Q. What strategies resolve low yields in large-scale synthesis of this compound?

  • Answer : Scale-up challenges often arise from inefficient mixing or exothermic reactions. Use flow chemistry systems to improve heat dissipation and reaction homogeneity. Alternatively, switch solvents (e.g., DMF to acetonitrile) to enhance solubility. For crystallization issues, employ anti-solvent precipitation (e.g., water in DCM) .

Q. How should researchers validate the specificity of this compound as a biomarker in complex matrices?

  • Answer : Perform cross-reactivity studies with structurally similar compounds (e.g., N-acetylcysteine, glutathione) using competitive ELISA or surface plasmon resonance (SPR). Establish specificity thresholds (e.g., <5% cross-reactivity) and confirm via tandem MS fragmentation patterns .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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